molecular formula C22H28N2O3S B2533286 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide CAS No. 941912-59-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2533286
CAS No.: 941912-59-0
M. Wt: 400.54
InChI Key: ZLWIARGSIDYUFK-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinolinone core substituted with an isopentyl group at position 1 and a 3,4-dimethylbenzenesulfonamide moiety at position 5. The molecular formula is inferred as C23H30N2O3S based on structural analogs , with an estimated molecular weight of 414.6 g/mol. The 3,4-dimethyl substitution on the benzenesulfonamide group distinguishes it from related compounds with alternative substituent patterns (e.g., 2,4,6-trimethyl or 3,4-dimethoxy).

Properties

IUPAC Name

3,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15(2)11-12-24-21-9-7-19(14-18(21)6-10-22(24)25)23-28(26,27)20-8-5-16(3)17(4)13-20/h5,7-9,13-15,23H,6,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWIARGSIDYUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound integrates a tetrahydroquinoline core with a sulfonamide functional group, which is commonly associated with various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its structure is characterized by:

  • Tetrahydroquinoline Core : Often linked to diverse pharmacological properties.
  • Sulfonamide Group : Known for antibacterial properties and interactions with biological systems.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors.
  • Signal Transduction Influence : The compound can affect cellular signaling pathways leading to altered gene expression and cellular responses.

Antimicrobial Properties

Sulfonamides, including this compound, are historically recognized for their antibacterial effects. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structures have shown:

  • Good Activity Against Gram-positive Bacteria : Such as Staphylococcus aureus.
  • Potential Synergistic Effects : When combined with other antibiotics like trimethoprim .

Antifungal Activity

The sulfonamide component may also confer antifungal properties. Studies on related compounds have demonstrated effectiveness against dermatophytes and other fungal pathogens .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study focusing on sulfonamide derivatives revealed that certain compounds exhibited strong antibacterial effects when tested against Bacillus subtilis and Staphylococcus aureus. This suggests that similar derivatives could be explored for their potential therapeutic applications in treating bacterial infections .
  • Mechanistic Insights :
    • Research into the structure-activity relationship of sulfonamides has provided insights into how modifications to the benzene ring or sulfonamide group can enhance biological activity. For instance, changes in substituents have been shown to affect the potency of these compounds against specific microbial targets .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget OrganismsReference
Compound AAntibacterialStaphylococcus aureus
Compound BAntifungalTrichophyton spp.
N-(1-isopentyl...AntimicrobialGram-positive bacteria

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Group

Key analogs include:

Compound Name Substituent on Benzenesulfonamide Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 3,4-dimethyl C23H30N2O3S 414.6 (estimated) Not reported Methyl groups at meta/para positions; moderate steric hindrance.
N-(1-isopentyl-2-oxo...2,4,6-trimethyl 2,4,6-trimethyl C23H30N2O3S 414.6 941955-79-9 Symmetrical trimethyl substitution; increased hydrophobicity.
N-(1-isopentyl-2-oxo...3,4-dimethoxy 3,4-dimethoxy C22H28N2O5S 432.5 941955-76-6 Methoxy groups enhance polarity and electron-donating effects.

Structural Implications :

  • Electron Effects : The 3,4-dimethyl substituents (target compound) are electron-neutral compared to the electron-donating methoxy groups in the 3,4-dimethoxy analog, which may alter binding interactions in biological systems .

Core Modifications in Tetrahydroquinolin Derivatives

Compounds with modifications to the tetrahydroquinolin core or side chains include:

Compound Name Core/Substituent Modification Molecular Formula Molecular Weight CAS Number Biological Relevance
Baxdrostat Propionamide-linked bicyclo[2.2.2]octane C22H25N3O2 363.45 1428652-17-8 Reported in safety data sheets; potential pharmacological applications.
6-Amino-1-(2-(dimethylamino)ethyl)... Aminoethyl side chain C15H22FN3O 291.36 Not reported Demonstrates synthetic routes for amino-substituted tetrahydroquinolins.

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